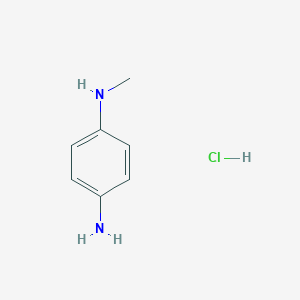

N1-Methylbenzene-1,4-diamine dihydrochloride

Description

N1-Methylbenzene-1,4-diamine dihydrochloride (CAS 623-09-6) is a synthetic aromatic diamine derivative with the molecular formula C₇H₁₀N₂·2HCl (MW 195.09) . Structurally, it consists of a benzene ring substituted with two amine groups at the 1- and 4-positions, where the N1 amine is methylated, and the compound exists as a dihydrochloride salt. This modification confers distinct physicochemical properties compared to its parent compound, benzene-1,4-diamine dihydrochloride, including altered solubility, reactivity, and biological interactions.

Properties

CAS No. |

5395-70-0 |

|---|---|

Molecular Formula |

C7H11ClN2 |

Molecular Weight |

158.63 g/mol |

IUPAC Name |

4-N-methylbenzene-1,4-diamine;hydrochloride |

InChI |

InChI=1S/C7H10N2.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,8H2,1H3;1H |

InChI Key |

IJJSFSXLZYFTKV-UHFFFAOYSA-N |

SMILES |

CNC1=CC=C(C=C1)N.Cl.Cl |

Canonical SMILES |

CNC1=CC=C(C=C1)N.Cl |

Other CAS No. |

5395-70-0 |

Synonyms |

N-Methyl-1,4-phenylenediamine dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution:

-

Methylation : Benzene-1,4-diamine reacts with methyl iodide (or similar alkylating agents) in the presence of a base (e.g., potassium carbonate or sodium hydroxide).

-

Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt.

Key Parameters

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | Methyl iodide, K₂CO₃ | ~46.5% | |

| Solvent | Chloroform, ethanol, or DMF | – | |

| Temperature | Reflux (e.g., 80–100°C) | – | |

| Catalyst | None required; bases enhance nucleophilicity | – |

Example Protocol :

-

Benzene-1,4-diamine (1.0 mol) is dissolved in ethanol.

-

Methyl iodide (1.2 mol) and K₂CO₃ (1.5 mol) are added.

-

The mixture is refluxed for 6–8 hours.

-

The product is filtered, acidified with HCl, and recrystallized.

Reduction of N-Methyl-p-Nitroaniline

This method leverages nitroaniline derivatives as intermediates, offering higher regioselectivity for the para-isomer.

Reaction Stages

-

Methylation of p-Nitroaniline :

-

Reagents : Methyl iodide, NaOH

-

Solvent : DMF or THF

-

Conditions : Room temperature to 70°C

-

-

Catalytic Hydrogenation :

-

Catalyst : Pd/C or Raney Ni

-

Reduction : H₂ gas under atmospheric pressure

-

Key Parameters

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Methylation | Methyl iodide, NaOH in DMF (3:1 molar ratio) | ~90% | |

| Hydrogenation | Pd/C (10% w/w), methanol, 20–50°C | 46.5% |

Example Protocol :

-

Step 1 : p-Nitroaniline (1.0 mol) is methylated with methyl iodide (1.1 mol) and NaOH (1.1 mol) in DMF at 70°C for 4 hours.

-

Step 2 : The resulting N-methyl-p-nitroaniline is dissolved in methanol and hydrogenated over 10% Pd/C for 12 hours.

-

The product is acidified with HCl to yield the dihydrochloride salt.

Alternative Synthetic Routes

Methanesulfonic Acid-Mediated Cyclization

This method is less common but demonstrates the compound’s role in heterocyclic synthesis.

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Reagents | Methanesulfonic acid, isoamyl alcohol | 78–90% | |

| Temperature | 130–135°C, 18 hours | – |

Application :

This method is utilized in synthesizing benzimidazole derivatives but requires adaptation for selective para-substitution.

Industrial-Scale Production

Industrial processes optimize reaction conditions for cost and efficiency:

-

Continuous Flow Reactors : Enable precise temperature control and higher yields.

-

Recrystallization : Purification via ethanol or water to achieve >95% purity.

Data Summary Table

Chemical Reactions Analysis

Types of Reactions

N1-Methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be reduced to form corresponding amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

N1-Methylbenzene-1,4-diamine dihydrochloride has diverse applications across various fields:

1. Organic Synthesis

- Intermediate for Synthesis : It is commonly used as an intermediate in the synthesis of various organic compounds due to its two amine groups which can participate in further chemical reactions.

2. Biochemical Assays

- Reagent in Molecular Biology : The compound is utilized in biochemical assays for detecting and quantifying various biological molecules. Its reactivity allows it to form stable complexes with target analytes.

3. Dye and Pigment Production

- Industrial Applications : This compound is crucial in the dye industry for producing azo dyes and pigments. Its ability to undergo oxidation and substitution reactions makes it valuable for creating colorants with specific properties.

Several case studies highlight the applications of this compound:

Case Study 1: Biochemical Assays

- Researchers utilized this compound as a reagent in assays aimed at quantifying protein concentrations. The compound's ability to form colored complexes with proteins facilitated easy measurement through spectrophotometry.

Case Study 2: Dye Production

- In an industrial setting, the compound was employed in the synthesis of azo dyes. The reaction conditions were optimized to enhance yield and purity, demonstrating its effectiveness as a precursor in dye manufacturing.

Mechanism of Action

The mechanism of action of N1-Methylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Benzene-1,4-diamine Dihydrochloride (p-Phenylenediamine Dihydrochloride)

- Key Differences: Reactivity: The primary amines in benzene-1,4-diamine are more nucleophilic and prone to oxidation compared to the secondary amine in the N1-methyl derivative . Solubility: The methyl group in N1-methylbenzene-1,4-diamine reduces polarity, slightly decreasing water solubility compared to the parent compound . Toxicity: Benzene-1,4-diamine is a known skin sensitizer and allergen, while the N1-methyl derivative’s safety profile may differ due to reduced reactivity .

N1,N1-Dimethylbenzene-1,4-diamine Dihydrochloride

- Structure : Tertiary amine (N1,N1-dimethyl) at the 1-position and primary amine at the 4-position.

- Reactivity: The tertiary amine is less reactive in nucleophilic reactions compared to the secondary amine in the target compound .

N,N-Bis-(2-chloroethyl)benzene-1,4-diamine Dihydrochloride

- Structure : Chloroethyl groups attached to both amines.

- Toxicity: The presence of chloroethyl groups increases cytotoxicity and genotoxicity risks .

Putrescine Dihydrochloride (1,4-Diaminobutane Dihydrochloride)

- Structure : Aliphatic diamine with four carbon atoms.

- Key Differences :

- Flexibility : The flexible aliphatic chain of putrescine allows for different conformational interactions in biological systems, unlike the rigid aromatic ring of the target compound .

- Biological Role : Putrescine is a natural polyamine involved in cell proliferation, whereas the aromatic target compound may interact differently with enzymes or transporters .

Biological Activity

N1-Methylbenzene-1,4-diamine dihydrochloride, also known as 4-methyl-1,4-phenylenediamine dihydrochloride, is a chemical compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.

- Chemical Formula : C7H12Cl2N2

- Molecular Weight : 195.09 g/mol

- CAS Number : 5395-70-0

The compound features two amine groups that contribute to its reactivity and biological interactions. The presence of the methyl group on the benzene ring influences its solubility and interaction with biological systems.

This compound exhibits several mechanisms of action:

- Nucleophilic Activity : The compound can act as a nucleophile, participating in nucleophilic substitution reactions which are essential in various biochemical pathways.

- Enzyme Interactions : It has been shown to interact with certain enzymes, potentially affecting their activity. For instance, it may inhibit cytochrome P450 enzymes involved in drug metabolism, which can alter the pharmacokinetics of co-administered drugs.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound may exhibit antimicrobial properties. A study highlighted its potential effectiveness against various bacterial strains, suggesting a broader application in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound has cytotoxic effects on cancer cell lines. For example:

- Cell Lines Tested : HeLa (cervical adenocarcinoma), U87 (glioblastoma), and BICR18 (laryngeal squamous cell carcinoma).

- Findings : While the cytotoxicity was relatively weak compared to established chemotherapeutic agents, it indicates potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals interesting insights into their biological activities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| N1-(4-Chlorophenyl)benzene-1,4-diamine | 13065-93-5 | 0.87 | Different substitution pattern affecting properties |

| N1-Methylbenzene-1,2-diamine | 4760-34-3 | 0.96 | Ortho-diamine structure with distinct reactivity |

| N-benzyl-N1-methylbut-2-yne-1,4-diamine | 1396761-90-2 | 0.95 | Unique butyne backbone contributing to biological activity |

This table illustrates how variations in structure influence biological behavior and therapeutic potential.

Study on Drug Metabolism Interaction

A significant study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that this compound could inhibit CYP1A2 activity, which is crucial for the metabolism of various drugs. Such interactions highlight the importance of understanding this compound's pharmacological implications in drug development .

Anticancer Research

In another case study focused on its anticancer properties, researchers synthesized derivatives of this compound and evaluated their effects on tumor cell lines. The derivatives showed varying degrees of cytotoxicity, with some exhibiting enhanced effects compared to the parent compound . This research underscores the potential for developing more effective cancer therapies based on structural modifications.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for N1-Methylbenzene-1,4-diamine dihydrochloride, and how is its structural purity validated?

- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for substituted phenylenediamines (e.g., N,N-dimethyl derivatives) suggest methylation of benzene-1,4-diamine followed by dihydrochloride salt formation via HCl treatment .

- Purity Validation : Techniques include high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) for structural confirmation, and elemental analysis to verify stoichiometry. Water solubility tests and residue analysis (e.g.,灼烧残渣) are recommended for quality control .

Q. How is this compound utilized as a reagent in colorimetric assays for detecting oxidative enzymes or reactive oxygen species (ROS)?

- Methodology : The compound acts as a chromogenic substrate in peroxidase assays. For example, in ROS detection, it reacts with hydrogen peroxide in the presence of horseradish peroxidase (HRP), generating a measurable color shift. Protocols involve preparing a buffered solution (pH 6–7) containing the compound, adding the enzyme and substrate, and quantifying absorbance changes spectrophotometrically at 500–600 nm .

- Applications : It is also used to detect sulfides (via oxidative coupling reactions) and metal ions like vanadium, where specificity is achieved through pH adjustments and chelating agents .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure long-term stability?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hygroscopic degradation. Short-term storage (6–12 weeks) at –4°C is acceptable for frequent use .

- Handling : Use gloves and eye protection due to its irritant properties. Work in a fume hood to avoid inhalation, and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported reactivity of this compound across different studies?

- Contradiction Analysis : Cross-validate experimental conditions (e.g., pH, temperature, and solvent polarity) that may alter redox potential or solubility. Use control experiments with standardized reagents (e.g., commercial HRP) to isolate compound-specific effects .

- Isomer Identification : Employ mass spectrometry (MS) and X-ray crystallography to rule out structural isomers (e.g., 2-methyl vs. N1-methyl derivatives), which may exhibit divergent reactivity .

Q. How can researchers optimize the use of this compound in kinetic studies of enzyme inhibition, considering variables like pH and ionic strength?

- Experimental Design :

- pH Optimization : Conduct activity assays across a pH gradient (e.g., 4–9) to identify the optimal range for enzyme-substrate binding. For acetylpolyamine oxidase-like systems, neutral pH is typically preferred .

- Ionic Strength : Use buffer systems (e.g., phosphate or Tris-HCl) with incremental salt additions (NaCl or KCl) to assess ionic effects on reaction rates.

- Data Analysis : Fit kinetic data to Michaelis-Menten or Hill equations to quantify inhibition constants (Ki) and cooperativity effects .

Q. What analytical methodologies are suitable for characterizing degradation products of this compound under varying environmental conditions?

- Degradation Pathways : Expose the compound to stressors (UV light, elevated temperature, or oxidizing agents) and analyze products via LC-MS/MS. Likely degradation products include demethylated derivatives or quinone-like oxidation byproducts .

- Stability Profiling : Accelerated stability studies (40°C/75% relative humidity) over 4–8 weeks can predict shelf life. Monitor changes using Fourier-transform infrared spectroscopy (FTIR) for functional group analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.